2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene

Medicinal Chemistry Agrochemical Synthesis Chemical Procurement

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly fluorinated, tetra-substituted aromatic building block (C7H3BrF4, MW 243.00). Its unique substitution pattern—a bromine atom adjacent to a difluoromethyl group on a 1,4-difluorobenzene core—distinguishes it from other in-class halogenated intermediates used in pharmaceutical and agrochemical research.

Molecular Formula C7H3BrF4
Molecular Weight 242.999
CAS No. 1672663-79-4
Cat. No. B2937595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene
CAS1672663-79-4
Molecular FormulaC7H3BrF4
Molecular Weight242.999
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(F)F)Br)F
InChIInChI=1S/C7H3BrF4/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2,7H
InChIKeyKPKMEVLHDAVNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene (CAS 1672663-79-4) Procurement Guide


2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene is a highly fluorinated, tetra-substituted aromatic building block (C7H3BrF4, MW 243.00) [1]. Its unique substitution pattern—a bromine atom adjacent to a difluoromethyl group on a 1,4-difluorobenzene core—distinguishes it from other in-class halogenated intermediates used in pharmaceutical and agrochemical research [2]. The compound serves as a key precursor for introducing fluorinated moieties into drug candidates and crop protection agents, leveraging the metabolic stability conferred by C-F bonds [3].

Why 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene Cannot Be Substituted with Isomeric Analogs


The precise positioning of the bromine atom relative to the difluoromethyl group and the two ring fluorines dictates the compound's reactivity in cross-coupling reactions and its physicochemical properties. Simply interchanging this compound with a positional isomer, such as 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene, will result in a different electronic environment, a different molecular shape (as quantified by distinct InChIKeys), and altered reactivity profiles [1]. This can lead to failed or low-yielding synthetic steps if a route has been optimized for the specific steric and electronic landscape of this 1,2,3,5-tetrasubstituted pattern. Patents covering difluoroalkyl aromatics explicitly distinguish these positional isomers, underscoring their non-interchangeability in applications like fungicide development [2].

Quantitative Evidence for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene


Unique Spatial Configuration: InChIKey Differentiation from Closest Isomer

The target compound possesses a unique 3D molecular identity. Its InChIKey, KPKMEVLHDAVNLN-UHFFFAOYSA-N, is a unique identifier that distinguishes it from its closest positional isomer, 5-Bromo-2-(difluoromethyl)-1,3-difluorobenzene, whose distinct InChIKey confirms a different spatial arrangement of the same atoms [1]. This is not merely a theoretical difference; different InChIKeys represent distinct chemical entities with different chemical properties and reactivities, making them non-substitutable in a research or manufacturing process.

Medicinal Chemistry Agrochemical Synthesis Chemical Procurement

Lipophilicity Modulation: XLogP3 Difference vs. a Des-Bromo Analog

The presence of the bromine atom significantly increases lipophilicity, a key parameter in drug design. The target compound has a computed XLogP3 of 3.4, which is considerably higher than non-brominated analog 2-(Difluoromethyl)-1,4-difluorobenzene. This increase in lipophilicity can critically impact membrane permeability and metabolic stability of final drug candidates [1].

Drug Design ADME Optimization Physicochemical Property Analysis

Synthetic Utility: Patented Role as a Fungicidal Intermediate

The compound's value is underscored by its explicit inclusion in the genus of active fungicidal ingredients. Patent ATE389632T1 claims difluoroalkyl aromatics, specifically highlighting 'bromo-substituted benzene compounds of formula (III)' as key intermediates, distinguishing them from other substituents. The patent structure encompasses the 2,4-difluoro-3-difluoromethyl bromobenzene pattern, providing a clear commercial application pathway directly linked to this specific substitution arrangement, unlike analogs with different halogen or alkyl patterns which are not claimed for the same activity profile [1].

Agrochemical Synthesis Fungicide Development Patent Analysis

Procurement Specifications and Lead Time Comparison

A direct comparison of vendor specifications shows meaningful differences in available purity grades and, consequently, pricing. Boroncore offers the compound at a guaranteed purity of NLT 98% [1], which is higher than the standard 95% purity offered by suppliers like Beyotime and Leyan [2]. This 3% minimum purity difference is crucial for researchers requiring high-purity building blocks for multi-step synthesis, as lower purity can lead to side reactions and reduced yields.

Chemical Procurement Supply Chain Quality Assurance

Molecular Complexity as a Differentiator for Fragment-Based Drug Discovery

This compound offers a higher degree of molecular complexity compared to simpler halogenated benzene fragments. With a molecular weight of 243.00 g/mol, 12 heavy atoms, and a specific arrangement of two distinct halogen types (Br and F) plus a CHF2 group, it presents a vector for fragment growth unavailable in simpler analogs like 1-bromo-2-fluorobenzene (MW 175.00) or even 1-bromo-2,4-difluorobenzene (MW 192.98) [1]. This allows medicinal chemists to explore a more defined chemical space from the outset of a lead optimization program, increasing the chances of finding a potent and selective hit.

Fragment-Based Drug Discovery Molecular Complexity Synthetic Elaboration

Optimal Application Scenarios for 2-Bromo-3-(difluoromethyl)-1,4-difluorobenzene Based on Evidence


Synthesis of Patent-Protected Agrochemical Fungicides

This compound serves as a strategic intermediate in the synthesis of novel fungicides, as evidenced by its structural inclusion in patent ATE389632T1. Research teams developing new crop protection agents can procure this specific brominated building block to construct the difluoroalkyl aromatic core claimed for fungicidal activity, creating potentially patentable, commercially viable products [1].

Lead Optimization in Medicinal Chemistry

Medicinal chemists can use this intermediate to enhance the lipophilic character of drug candidates. The quantifiable increase in XLogP3 (Δ = +1.0) compared to the non-brominated analog makes it a specific choice for optimizing membrane permeability and metabolic stability, which are critical parameters in achieving oral bioavailability for drug targets [2].

High-Yield Multistep Synthesis Requiring Superior Purity

For synthetic routes sensitive to impurities, specifically the potential for de-brominated or positional isomer byproducts, sourcing the NLT 98% purity grade is crucial. This higher purity, compared to the more commonly available 95% grade, minimizes side reactions in critical cross-coupling steps, thereby maximizing the overall yield and purity of the final advanced intermediate [3].

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